Tilidine Impurity D Hydrochloride

描述

Tilidine Impurity D Hydrochloride: is a chemical compound often used as a reference material in the analysis of pharmaceutical substances. It is a derivative of Tilidine, a synthetic opioid analgesic. The compound is primarily utilized in quality control and research settings to ensure the purity and efficacy of Tilidine-containing medications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tilidine Impurity D Hydrochloride involves several steps, starting from basic organic compounds. The process typically includes:

Formation of the Intermediate: The initial step involves the reaction of ethyl (2RS)-3-dimethylamino-2-phenylpropanoate with hydrochloric acid to form the hydrochloride salt.

Purification: The intermediate is then purified through recrystallization or other purification techniques to obtain a high-purity product.

Final Conversion: The purified intermediate undergoes further chemical reactions, including esterification and cyclization, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and pH levels. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.

化学反应分析

Types of Reactions

Tilidine Impurity D Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may be useful in analytical chemistry.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different pharmacological properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce various alcohols or amines.

科学研究应用

Scientific Research Applications

Tilidine Impurity D Hydrochloride is utilized in various scientific fields, primarily focusing on its role in quality control and research.

Analytical Chemistry

- Reference Standard : It serves as a reference material in chromatographic and spectroscopic analyses to ensure the accuracy of measurements. This is crucial for validating methods used to quantify Tilidine and its impurities in pharmaceutical formulations .

- Quality Control : In pharmaceutical research, it helps identify and quantify impurities in Tilidine formulations, ensuring compliance with regulatory standards.

Pharmaceutical Research

- Development of Medications : The compound is essential in the development and quality control of Tilidine-based medications. It aids in characterizing the chemical profile of these drugs, which is vital for safety and efficacy assessments .

- Stability Studies : Used to monitor the stability of Tilidine formulations under various conditions, helping researchers understand how impurities affect drug efficacy over time .

Biological Studies

- Metabolism Research : It is employed in studies investigating the metabolism and pharmacokinetics of Tilidine and its derivatives. Understanding how these compounds behave biologically can inform dosing strategies and potential side effects.

- Toxicological Assessments : Researchers use it to evaluate the safety profiles of Tilidine-containing medications by studying the effects of impurities on biological systems .

Case Study 1: Quality Control in Pharmaceutical Manufacturing

A study conducted on the quality control processes for Tilidine formulations demonstrated that using this compound as a reference standard significantly improved the accuracy of impurity quantification during routine analysis. The results indicated that consistent monitoring of this impurity helped maintain product integrity throughout the manufacturing process.

Case Study 2: Pharmacokinetic Studies

In a pharmacokinetic study involving Tilidine, researchers utilized this compound to explore its metabolic pathways. The findings revealed that understanding the behavior of this impurity was crucial for predicting the drug's overall pharmacological effects and potential interactions with other substances.

Unique Role in Pharmaceutical Development

Unlike its parent compound and metabolites that possess therapeutic properties, this compound is unique due to its specific role as a reference standard rather than a therapeutic agent. Its critical function in quality assurance processes highlights its importance in maintaining the safety and efficacy of Tilidine-containing medications without being directly involved in therapeutic applications .

作用机制

The mechanism of action of Tilidine Impurity D Hydrochloride is closely related to that of Tilidine. It primarily acts on the central nervous system by binding to opioid receptors, which leads to analgesic effects. The compound may also interact with other molecular targets and pathways, influencing its pharmacological profile.

相似化合物的比较

Similar Compounds

Tilidine Hydrochloride: The parent compound, used as an analgesic.

Nortilidine Hydrochloride: A metabolite of Tilidine with similar analgesic properties.

Ethyl (2RS)-3-Dimethylamino-2-phenylpropanoate Hydrochloride: Another related compound used in pharmaceutical research.

Uniqueness

Tilidine Impurity D Hydrochloride is unique due to its specific structure and role as an impurity reference standard. Unlike the parent compound and its metabolites, it is not used therapeutically but is crucial for ensuring the quality and safety of Tilidine-containing medications.

生物活性

Tilidine Impurity D Hydrochloride is a chemical compound derived from Tilidine, a synthetic opioid analgesic. It serves as a reference material in pharmaceutical analysis, particularly for ensuring the purity and efficacy of Tilidine-containing medications. This article delves into the biological activity of this compound, exploring its cellular effects, pharmacokinetics, and implications in research and clinical settings.

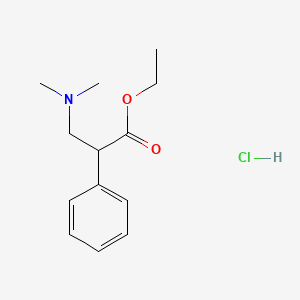

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 24811-92-5

- Molecular Formula : C13H20ClNO2

Cellular Effects

This compound influences various cellular processes by affecting protein interactions and gene expression. It can facilitate the formation of amide bonds, modify enzymes involved in metabolic pathways, and impact cell signaling pathways. The compound’s ability to alter protein structures allows it to modify gene expression by interacting with DNA-binding proteins, thereby influencing cellular metabolism and signaling dynamics.

Pharmacokinetics

Tilidine is metabolized primarily in the liver through cytochrome P450 enzymes CYP3A4 and CYP2C19. The pharmacokinetic profile includes:

- Bioavailability : 6% for the parent compound; 99% for the active metabolite nortilidine.

- Onset of Action : 10–15 minutes post-administration.

- Elimination Half-Life : 3–5 hours for nortilidine.

This rapid metabolism leads to significant analgesic effects but also poses risks of dependency and adverse effects associated with opioid use .

Case Studies and Clinical Observations

Several studies have documented the clinical implications of Tilidine and its impurities:

-

Acute Intoxication Cases :

- A report analyzed cases of acute intoxication involving opioids, including Tilidine. Symptoms observed included miosis, unconsciousness, and respiratory depression. Naloxone was used successfully in some cases to reverse opioid effects .

- In a cohort study involving young adults, Tilidine was implicated in several overdose cases, highlighting its potential for misuse .

- Efficacy in Pain Management :

Applications in Research

This compound is utilized in various research contexts:

- Analytical Chemistry : Serves as a reference standard in chromatographic analyses to ensure measurement accuracy.

- Pharmaceutical Development : Essential for quality control in the production of Tilidine-based medications.

- Biological Studies : Investigated for its role in understanding the metabolism and pharmacokinetics of opioid compounds.

Comparative Analysis with Other Opioids

| Compound | Bioavailability | Active Metabolites | Common Uses |

|---|---|---|---|

| Tilidine | 6% | Nortilidine | Pain management |

| Fentanyl | ~100% | None | Severe pain management |

| Codeine | 25% | Morphine | Mild to moderate pain relief |

属性

IUPAC Name |

ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-4-16-13(15)12(10-14(2)3)11-8-6-5-7-9-11;/h5-9,12H,4,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQFIJAURGRSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN(C)C)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。